

A Comparative Guide to the Structure-Activity Relationship of Heterocyclic 4-Phenoxybenzoyl Derivatives

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Compound of Interest

Compound Name: **2-(4-Phenoxybenzoyl)oxazole**

Cat. No.: **B1325387**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of heterocyclic compounds featuring a 4-phenoxybenzoyl moiety. Due to the limited availability of specific SAR data on **2-(4-phenoxybenzoyl)oxazole** derivatives, this guide focuses on structurally related isoxazole and thiazole analogues to provide valuable insights into the design of novel therapeutic agents. The information presented herein is compiled from recent studies and is intended to aid in the rational design of more potent and selective compounds.

I. Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of 4-phenoxy-phenyl isoxazole derivatives as acetyl-CoA carboxylase (ACC) inhibitors and their cytotoxic effects on various cancer cell lines, as well as the antiproliferative activity of 4-substituted methoxybenzoyl-aryl-thiazole derivatives.

Table 1: In Vitro Acetyl-CoA Carboxylase (ACC) Inhibitory Activity and Cytotoxicity of 4-Phenoxy-Phenyl Isoxazole Derivatives[1]

Compound ID	R	ACC Inhibition IC ₅₀ (nM)	Cytotoxicity IC ₅₀ (μM)
A549			
6a	H	>1000	>10
6g	4-Cl	99.8	1.54
6l	3,4-diCl	158.5	0.22
CP-640186 (Reference)	-	110.2	-

Data extracted from a study on 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors.[\[1\]](#)

Table 2: Antiproliferative Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazole Derivatives[\[2\]](#)
[\[3\]](#)

Compound ID	"A" Ring Substitution	"C" Ring Substitution	Antiproliferative Activity IC ₅₀ (μM)
Melanoma			
SMART-1	4-OCH ₃	3,4,5-(OCH ₃) ₃	0.05
SMART-2	2,4-(OCH ₃) ₂	3,4,5-(OCH ₃) ₃	0.01
ATCAA (Lead)	-	-	>1

Data extracted from a study on 4-substituted methoxybenzoyl-aryl-thiazole (SMART) agents.[\[2\]](#)
[\[3\]](#)

II. Key Structure-Activity Relationship Insights

- 4-Phenoxy-Phenyl Isoxazoles (ACC Inhibitors):
 - Substitution on the phenoxy ring significantly influences ACC inhibitory activity.

- Halogen substitutions, particularly chlorine, at the 4-position or 3,4-positions of the phenoxy ring (compounds 6g and 6l) dramatically increase both ACC inhibition and cytotoxicity compared to the unsubstituted analogue (6a).[1]
- The 3,4-dichloro substituted derivative (6l) exhibited the most potent cytotoxic effects against A549, HepG2, and MDA-MB-231 cancer cell lines.[1]
- 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (Antiproliferative Agents):
 - The presence of methoxy groups on the benzoyl ring ("A" ring) is crucial for potent antiproliferative activity.
 - Increasing the number of methoxy groups on the "A" ring from one (4-OCH₃, SMART-1) to two (2,4-(OCH₃)₂, SMART-2) enhanced the activity against both melanoma and prostate cancer cell lines.[2][3]
 - The 3,4,5-trimethoxyphenyl substitution on the "C" ring was identified as a key feature for high potency.[2]

III. Experimental Protocols

1. In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay[1]

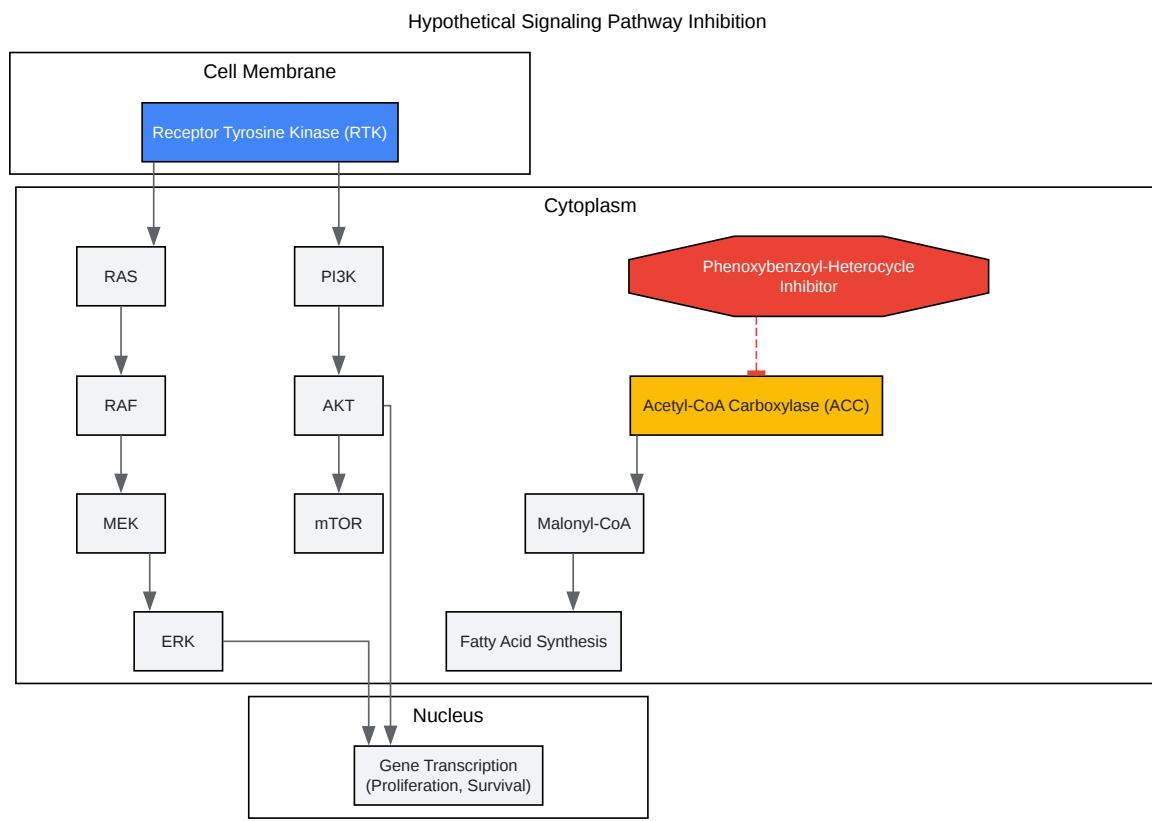
- Enzyme: Recombinant human ACC1.
- Principle: The assay measures the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.
- Procedure:
 - The reaction is initiated by adding the enzyme to a reaction mixture containing ATP, acetyl-CoA, MgCl₂, citrate, and [¹⁴C]bicarbonate, along with the test compound.
 - The reaction is incubated at 37°C for 30 minutes.
 - The reaction is stopped by the addition of perchloric acid.
 - The acid-stable radioactivity, corresponding to the amount of [¹⁴C]malonyl-CoA formed, is measured using a scintillation counter.

- IC₅₀ values are calculated by fitting the data to a dose-response curve.

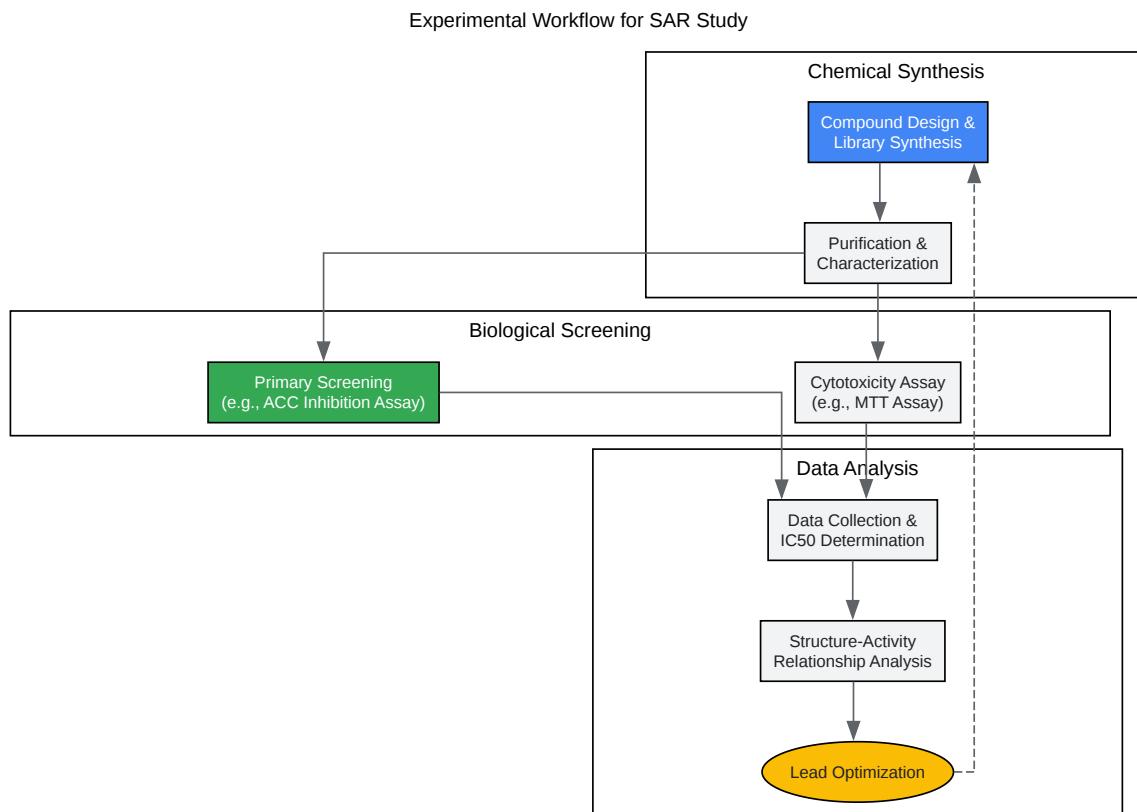
2. MTT Cytotoxicity Assay[4][5][6][7]

- Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
- Procedure:
 - Cell Seeding: Cancer cell lines (e.g., A549, HepG2, MDA-MB-231) are seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours.
 - Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 72 hours.
 - MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
 - Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
 - Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
 - IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth is determined from the dose-response curves.

IV. Visualizations

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Caption: Hypothetical inhibition of the Acetyl-CoA Carboxylase (ACC) pathway by phenoxybenzoyl-heterocycle derivatives.



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Caption: General experimental workflow for a structure-activity relationship (SAR) study.

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